molecular formula C15H16N2O2 B13224458 tert-Butyl 6-(cyanomethyl)-1H-indole-1-carboxylate

tert-Butyl 6-(cyanomethyl)-1H-indole-1-carboxylate

Cat. No.: B13224458
M. Wt: 256.30 g/mol
InChI Key: UDHZEXBIXXWPMS-UHFFFAOYSA-N
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Description

tert-Butyl 6-(cyanomethyl)-1H-indole-1-carboxylate is a substituted indole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen and a cyanomethyl substituent at the 6-position.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

tert-butyl 6-(cyanomethyl)indole-1-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-15(2,3)19-14(18)17-9-7-12-5-4-11(6-8-16)10-13(12)17/h4-5,7,9-10H,6H2,1-3H3

InChI Key

UDHZEXBIXXWPMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CC#N

Origin of Product

United States

Preparation Methods

Esterification of 6-(cyanomethyl)-1H-indole-1-carboxylic acid

The most commonly reported synthetic route involves the esterification of 6-(cyanomethyl)-1H-indole-1-carboxylic acid with tert-butyl alcohol. This reaction is typically performed using dehydrating agents and catalysts to facilitate the formation of the tert-butyl ester under anhydrous conditions:

  • Reagents : 6-(cyanomethyl)-1H-indole-1-carboxylic acid, tert-butyl alcohol, dicyclohexylcarbodiimide (DCC) as the dehydrating agent, and 4-dimethylaminopyridine (DMAP) as the catalyst.

  • Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product. The mixture is stirred at room temperature or slightly elevated temperatures until completion.

  • Mechanism : DCC activates the carboxylic acid to form an O-acylurea intermediate, which then reacts with tert-butyl alcohol in the presence of DMAP to form the tert-butyl ester and dicyclohexylurea as a byproduct.

This method is favored for its mild conditions and high selectivity, producing this compound with good yields and purity.

Industrial-Scale Esterification Using tert-Butyl Hydroperoxide

For industrial production, an alternative approach involves the use of tert-butyl hydroperoxide in the presence of metal catalysts to promote esterification. This method is scalable and efficient:

  • Reagents : 6-(cyanomethyl)-1H-indole-1-carboxylic acid, tert-butyl hydroperoxide, metal catalyst (e.g., transition metal complexes).

  • Conditions : Typically conducted under controlled temperature and pressure to optimize conversion and minimize side reactions.

  • Advantages : This approach allows for continuous processing and better control over reaction parameters, making it suitable for large-scale manufacturing.

One-Pot Synthetic Approaches

Recent literature has explored one-pot reactions to streamline the synthesis and improve overall efficiency. These methods combine multiple steps, such as protection, substitution, and esterification, in a single reaction vessel without isolating intermediates:

  • For example, a reaction sequence starting from substituted indoles can be subjected to tert-butyl dicarbonate in the presence of bases and catalysts to achieve selective Boc protection at the indole nitrogen, followed by cyanomethylation at the 6-position.

  • This approach reduces purification steps and solvent usage, enhancing sustainability and yield.

Protection and Functionalization Strategies

The introduction of the tert-butyl carbamate protecting group (Boc group) on the indole nitrogen is a crucial step in the synthesis of this compound. This is often achieved by reacting the indole derivative with di-tert-butyl dicarbonate under basic conditions:

  • Reagents : Indole derivative, di-tert-butyl dicarbonate, base (e.g., pyridine or triethylamine), and catalytic DMAP.

  • Conditions : The reaction is carried out at low temperatures initially (e.g., −78 °C) and allowed to warm to room temperature over several hours.

  • The product is isolated by extraction and purified by chromatography, yielding the Boc-protected indole intermediate.

Following protection, cyanomethylation at the 6-position is carried out through nucleophilic substitution or directed lithiation methods, depending on the starting materials.

Reaction Conditions and Optimization

The following table summarizes key reaction parameters and their impact on the yield and purity of this compound:

Parameter Typical Conditions Impact on Yield/Purity
Solvent Anhydrous dichloromethane or THF Prevents hydrolysis, maintains purity
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Catalyst 4-Dimethylaminopyridine (DMAP) Increases esterification efficiency
Dehydrating agent Dicyclohexylcarbodiimide (DCC) Activates acid for ester formation
Reaction time 3–24 hours Longer times improve conversion but risk side reactions
Workup Extraction, washing with aqueous acid/base, drying Removes impurities, improves purity
Purification Flash chromatography or recrystallization Achieves >99% purity

This optimization ensures the production of this compound with yields typically ranging from 70% to 90% and purity exceeding 99%.

Analytical Characterization

The synthesized compound is characterized by:

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Purity (%) Notes
DCC/DMAP Esterification 6-(cyanomethyl)-1H-indole-1-carboxylic acid, tert-butyl alcohol, DCC, DMAP Anhydrous, room temp, 3–24 h 70–85 >99 Common lab-scale method
Industrial tert-butyl hydroperoxide 6-(cyanomethyl)-1H-indole-1-carboxylic acid, tert-butyl hydroperoxide, metal catalyst Controlled temp & pressure High High Suitable for scale-up
One-pot Boc protection & cyanomethylation Indole derivatives, di-tert-butyl dicarbonate, base, cyanomethylation reagents Multi-step in single vessel Variable High Streamlined synthesis, reduces waste
Directed lithiation & protection Indole, n-butyllithium, di-tert-butyl dicarbonate, DMAP Low temp to room temp Up to 90 >99 Enables regioselective functionalization

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 6-(cyanomethyl)-1H-indole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, indole derivatives are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. This compound can be used to develop new drugs targeting various biological pathways .

Medicine: The compound’s indole core is a common motif in many drugs, making it a candidate for drug development. It can be modified to enhance its pharmacological properties and reduce side effects .

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 6-(cyanomethyl)-1H-indole-1-carboxylate is primarily determined by its interaction with biological targets. The indole core can interact with various enzymes and receptors, modulating their activity. The cyanomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at 6-Position Molecular Weight Similarity* Key Applications/Properties Reference(s)
tert-Butyl 6-(cyanomethyl)-1H-indole-1-carboxylate Cyanomethyl 260.30 (est.) Potential metabolic stabilizer, drug intermediate
tert-Butyl 6-amino-1H-indole-1-carboxylate Amino 246.29 0.88 Amine precursor for cross-coupling
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate Hydroxymethyl 247.29 0.85 Improved solubility in polar solvents
tert-Butyl 6-formylindoline-1-carboxylate Formyl 235.28 0.87 Electrophilic intermediate for nucleophilic additions
tert-Butyl 6-bromo-1H-indole-1-carboxylate Bromo 295.17 0.89 Suzuki-Miyaura coupling substrate
tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate Fluoro + Iodo 363.16 Halogen bonding, radiopharmaceuticals

*Similarity scores derived from structural overlap with the target compound (0.85–0.95 indicates high similarity) .

Electron-Withdrawing Groups (EWGs):

  • Cyanomethyl: Enhances electrophilic aromatic substitution (EAS) reactivity at the 4- and 7-positions of the indole ring. The nitrile group may also participate in hydrogen bonding with biological targets, improving binding affinity .
  • Bromo/Iodo: Facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) for constructing complex heterocycles. Iodo derivatives (e.g., tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate) are valuable in radiopharmaceutical labeling .

Electron-Donating Groups (EDGs):

  • Hydroxymethyl/Amino: Increase solubility in aqueous media but may reduce stability under acidic conditions. Hydroxymethyl derivatives (e.g., tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate) are prone to oxidation, requiring storage at 2–8°C .

Biological Activity

tert-Butyl 6-(cyanomethyl)-1H-indole-1-carboxylate is a synthetic compound notable for its structural features, including an indole core and a cyanomethyl substituent. These characteristics suggest potential biological activities, making it a candidate for further research in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{14}N_{2}O_{2}, with a molecular weight of approximately 256.3 g/mol. The compound features:

  • An indole ring , which is known for its prevalence in numerous biologically active compounds.
  • A tert-butyl group that enhances lipophilicity.
  • A cyanomethyl group that may participate in various chemical reactions, influencing its biological interactions.

Synthetic Routes

The synthesis typically involves:

  • Condensation of 6-(cyanomethyl)-1H-indole-1-carboxylic acid with tert-butyl alcohol using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions to prevent hydrolysis .
  • Alternative one-pot reactions have been explored to optimize yields and purity .

Anticancer Activity

Indole derivatives, including this compound, have been investigated for their anticancer properties:

  • Mechanisms of Action : The indole core can interact with various enzymes and receptors, potentially modulating pathways involved in cancer cell proliferation .
  • Case Studies : Research has shown that modifications to the indole structure can enhance cytotoxicity against specific cancer cell lines, indicating a structure-activity relationship (SAR) that warrants further exploration.

Antimicrobial Properties

The compound's potential antimicrobial activity has been noted in several studies:

  • In vitro Studies : Some indole derivatives exhibit significant antibacterial and antifungal activities, suggesting that this compound may possess similar properties .
  • Comparative Analysis : When compared to other indole derivatives, this compound's unique substituents may provide enhanced efficacy against microbial strains.

Anti-inflammatory Effects

Indoles are also recognized for their anti-inflammatory properties:

  • Biological Mechanisms : The interaction of the indole core with inflammatory mediators could lead to reduced cytokine production, which is crucial in various inflammatory diseases .
  • Experimental Evidence : Preliminary studies suggest that derivatives like this compound may inhibit pathways leading to inflammation, although specific data on this compound remains limited.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in the substituents on the indole ring significantly affect biological activity:

CompoundSubstituentActivity Level
This compoundCyanomethylModerate
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylateAminomethylHigh
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylateHydroxymethylLow

This table illustrates how different functional groups influence the biological potency of indole derivatives, highlighting the need for targeted modifications to enhance therapeutic efficacy.

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